NMR chemical shifts for 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride
NMR chemical shifts for 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride
An In-Depth Technical Guide to the NMR Spectral Analysis of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and techniques for the analysis of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It covers fundamental concepts, predicted spectral data, and a detailed experimental protocol crucial for the structural elucidation of this and related substituted cyclobutane compounds.
Introduction: The Structural Challenge of Substituted Cyclobutanes
3-Amino-3-(hydroxymethyl)cyclobutan-1-ol is a substituted cyclobutane containing multiple functional groups, making it a potentially valuable building block in medicinal chemistry and drug development. The hydrochloride salt form ensures its solubility in aqueous media. Accurate structural verification and characterization are paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
The cyclobutane ring is not a planar square but exists in a dynamic equilibrium between two puckered "butterfly" conformations to alleviate torsional strain.[1] This conformational flexibility, combined with the presence of four different substituents, creates a complex and informative NMR spectrum. Understanding the nuances of chemical shifts and coupling constants is key to unambiguously assigning the structure.
PART 1: Core Principles of Cyclobutane NMR
The chemical shifts of protons and carbons in a cyclobutane ring are highly sensitive to the ring's puckered conformation and the nature and orientation of its substituents.[1]
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Ring Puckering and Conformational Dynamics: The non-planar structure of the cyclobutane ring means that the protons attached to it are not chemically equivalent. They exist in pseudo-axial and pseudo-equatorial positions, which experience different magnetic environments, leading to distinct chemical shifts. Rapid interconversion between the two puckered conformations at room temperature can sometimes lead to averaged signals, but often results in complex, broad multiplets.[1]
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Substituent Effects:
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Electronegativity: The electronegative oxygen and nitrogen atoms in the hydroxyl, hydroxymethyl, and amino groups will deshield adjacent protons and carbons, shifting their signals downfield. The protonated amino group (-NH₃⁺) in the hydrochloride salt has a significant deshielding effect.
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Anisotropic Effects: The C-C and C-O bonds within the molecule create local magnetic fields that can either shield or deshield nearby nuclei, depending on their spatial orientation relative to these bonds.
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Solvent Effects: The choice of solvent is critical, especially for a hydrochloride salt. Protic deuterated solvents like Deuterium Oxide (D₂O) or Methanol-d₄ are often used. In D₂O, the protons on the -OH and -NH₃⁺ groups will exchange with deuterium and become invisible in the ¹H NMR spectrum. In an aprotic polar solvent like DMSO-d₆, these exchangeable protons will be visible, often as broad signals.
PART 2: Predicted NMR Spectral Data
Given the absence of publicly available experimental spectra for 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride, the following data is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. These values serve as a robust guide for interpretation of experimental data.
Molecular Structure and Atom Numbering
The structure and numbering scheme used for the assignment of NMR signals are shown below.
Caption: Molecular structure of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum in D₂O (where -OH and -NH₃⁺ protons are exchanged) is expected to show signals corresponding to the cyclobutane ring protons and the hydroxymethyl protons.
| Atom Number | Predicted δ (ppm) | Multiplicity | Coupling (J Hz) | Integration | Assignment |
| H1 | ~4.2 - 4.5 | m | - | 1H | CH-OH |
| H2, H4 | ~2.2 - 2.8 | m | - | 4H | Ring -CH₂- |
| H5 | ~3.8 - 4.0 | s | - | 2H | -CH₂-OH |
Interpretation:
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The H1 proton, attached to the carbon bearing the hydroxyl group, is expected to be the most downfield of the ring protons due to the deshielding effect of the oxygen atom.
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The four protons on C2 and C4 are diastereotopic and will likely appear as a complex multiplet. Their chemical shift is influenced by their cis/trans relationship to the substituents at C1 and C3.
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The H5 protons of the hydroxymethyl group are expected to appear as a singlet, as they are separated from other protons by a quaternary carbon (C3).
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.
| Atom Number | Predicted δ (ppm) | Assignment |
| C1 | ~70 - 75 | CH-OH |
| C2, C4 | ~35 - 45 | Ring -CH₂- |
| C3 | ~55 - 60 | C-NH₃⁺ |
| C5 | ~65 - 70 | -CH₂-OH |
Interpretation:
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The carbons bonded to oxygen (C1 and C5 ) are expected to be the most downfield-shifted.
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The quaternary carbon C3 , bonded to the protonated nitrogen, will also be significantly downfield.
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The methylene carbons of the cyclobutane ring (C2 and C4 ) will appear at the most upfield positions.
PART 3: Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a systematic experimental approach is required.
Experimental Workflow Diagram
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Step-by-Step Methodology
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Sample Preparation:
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Accurately weigh 5-10 mg of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride.
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Dissolve the sample in approximately 0.6 mL of high-purity deuterated solvent (D₂O is recommended for observing the C-H framework without exchangeable protons; DMSO-d₆ can be used to observe the -OH and -NH₃⁺ protons).
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Ensure complete dissolution by vortexing the sample.
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Spectrometer Setup and Data Acquisition:
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Insert the NMR tube into the spectrometer's magnet.
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Lock the field frequency using the deuterium signal from the solvent.
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Optimize the magnetic field homogeneity by shimming the spectrometer. A good shim is critical for resolving the complex multiplets of the cyclobutane ring.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H spectrum.
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Typical parameters: 16-32 scans, spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 2-5 seconds.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Typical parameters: 512-2048 scans, spectral width of ~220 ppm, relaxation delay of 2 seconds.
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2D NMR (for full assignment):
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COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, which is essential for assigning the cyclobutane ring protons.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, confirming C-H assignments.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is useful for assigning quaternary carbons and confirming the overall carbon skeleton.
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Data Processing and Analysis:
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Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
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Calibrate the ¹H spectrum using the residual solvent peak (for D₂O, HDO is typically at ~4.79 ppm). Calibrate the ¹³C spectrum accordingly.
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Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.
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Analyze the 1D and 2D spectra to assign all proton and carbon signals according to the molecular structure.
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Conclusion
The NMR spectral analysis of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride presents a fascinating case study in the characterization of complex small molecules. While the lack of direct experimental data necessitates a predictive approach, the fundamental principles of NMR spectroscopy provide a solid framework for interpretation. The puckered nature of the cyclobutane ring and the influence of its multiple substituents result in a unique spectral fingerprint. By following a rigorous experimental protocol, including both 1D and 2D NMR techniques, researchers can confidently elucidate the structure of this compound, ensuring its identity and purity for applications in drug discovery and development.
References
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PubChem. 3-Amino-1-(hydroxymethyl)cyclobutan-1-ol. National Center for Biotechnology Information. [Link]
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NextSDS. rac-(1s,3s)-3-amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
